molecular formula C8H18ClNO B1422945 4-methoxy-N-methylcyclohexan-1-amine hydrochloride CAS No. 1311315-59-9

4-methoxy-N-methylcyclohexan-1-amine hydrochloride

Cat. No.: B1422945
CAS No.: 1311315-59-9
M. Wt: 179.69 g/mol
InChI Key: VSUFVISYKAHGKZ-UHFFFAOYSA-N
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Description

4-Methoxy-N-methylcyclohexan-1-amine hydrochloride is a cyclohexane-based amine derivative substituted with a methoxy group at the 4-position and an N-methyl group on the amine. Its molecular formula is C₈H₁₆ClNO, with a calculated molecular weight of 177.09 g/mol (monoisotopic mass ≈ 177.09) . The methoxy group introduces polarity, while the N-methylation reduces hydrogen-bonding capacity, influencing solubility and reactivity.

Properties

IUPAC Name

4-methoxy-N-methylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-9-7-3-5-8(10-2)6-4-7;/h7-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUFVISYKAHGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-59-9
Record name Cyclohexanamine, 4-methoxy-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311315-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Acylation and Amination Steps

A common preparative approach starts with anisidine derivatives or methoxy-substituted cyclohexanone intermediates, which are subjected to amination and acylation reactions to introduce the amine functionality.

  • Acylation: Reaction of 4-methoxyaniline or related intermediates with organic acids such as formic acid or acetic acid under controlled heating to form N-acyl intermediates. This step protects the amine group and facilitates subsequent reactions.

  • Amination: Catalytic amination of cyclohexanone derivatives using ammonia or primary amines in the presence of transition metal catalysts (e.g., palladium, copper complexes) under nitrogen atmosphere ensures selective substitution at the 1-position.

N-Methylation

  • The free amine obtained after deprotection or reduction is subjected to N-methylation using methylating agents such as formaldehyde with formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions. This step is crucial for introducing the N-methyl group on the cyclohexan-1-amine moiety.

Hydrochloride Salt Formation

  • The final amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., dichloromethane/acetone mixture), followed by recrystallization to obtain pure 4-methoxy-N-methylcyclohexan-1-amine hydrochloride.
Step Reagents/Conditions Catalyst/Notes Yield/Remarks
Acylation Formic acid (88%), 20-25 °C, 1 hour Mild heating, organic acid ~96% yield of N-acyl intermediate
Condensation/Amination Para-bromo toluene, sodium tert-butoxide, Pd/Cu catalyst, tri-tert-butylphosphine, nitrogen atmosphere, reflux 12 hours Pd:Cu ratio 1:1 to 1:15, catalyst loading 100 ppm-1% High conversion and selectivity
N-Methylation Formaldehyde + formic acid or methyl iodide, basic medium Controlled temperature, inert atmosphere High purity N-methyl amine
Hydrochloride Salt Formation HCl in dichloromethane/acetone, recrystallization Controlled cooling and solvent ratio 99.8% purity after recrystallization
  • The acylation step is efficient under mild conditions, providing high yields of protected amines with minimal side reactions.
  • Catalytic amination using palladium and cuprous iodide/bromide composite catalysts in the presence of strong bases (e.g., sodium tert-butoxide) achieves high selectivity for the desired amine substitution.
  • N-Methylation via Eschweiler–Clarke or methyl iodide methods yields the N-methylated amine with high purity, confirmed by ^1H NMR spectroscopy showing characteristic methyl proton signals at δ ~2.9 ppm.
  • The hydrochloride salt crystallizes well from mixed solvents, enhancing compound stability and facilitating purification.
Preparation Step Key Reagents/Conditions Catalyst/Notes Yield (%) Purity (%) Reference
Acylation 4-methoxyaniline + formic acid, 20-25 °C None (acidic conditions) 96 >95
Catalytic Amination N-acyl intermediate + para-bromo toluene, NaOtBu, Pd/Cu, tri-tert-butylphosphine, reflux, N2 Pd:Cu composite catalyst, 100 ppm-1% High High
N-Methylation Formaldehyde + formic acid or methyl iodide, base Controlled temperature High >99
Hydrochloride Formation HCl in dichloromethane/acetone, recrystallization Recrystallization improves purity - 99.8

The preparation of this compound involves a multistep synthesis with well-established procedures for acylation, catalytic amination, N-methylation, and salt formation. The use of palladium-copper composite catalysts and strong bases under inert atmosphere ensures high selectivity and yield. The final hydrochloride salt is obtained in high purity suitable for further applications. The described methods are scalable and suitable for industrial production, supported by robust patent literature and experimental data.

Chemical Reactions Analysis

4-methoxy-N-methylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: It can undergo substitution reactions where the methoxy group or the amine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-methoxy-N-methylcyclohexan-1-amine hydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects and its role in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-methoxy-N-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may covalently bind to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER), which can lead to an increase in DNA strand breaks and apoptosis. This mechanism is particularly relevant in its potential anti-tumor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 4-methoxy-N-methylcyclohexan-1-amine hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Cyclohexane Substituent Amine Substituent Key Properties/Applications
This compound C₈H₁₆ClNO 177.09 4-methoxy N-methyl Discontinued research chemical
(trans)-4-Methylcyclohexanamine hydrochloride C₇H₁₆ClN 149.66 trans-4-methyl Primary amine Intermediate in organic synthesis
N-Methyl-4-phenylcyclohexan-1-amine hydrochloride C₁₃H₂₀ClN 225.76 4-phenyl N-methyl Potential pharmacological agent
N-Benzylcyclohexylamine hydrochloride C₁₃H₁₉ClN 225.8 None N-benzyl Reference standard for analytical studies
N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine hydrochloride C₁₃H₂₂ClNO 247.77 N/A (branched chain) N-ethyl, substituted ethyl Catalyst ligand in transition-metal processes

Key Structural and Functional Insights

Substituent Effects on Polarity and Solubility The methoxy group in 4-methoxy-N-methylcyclohexan-1-amine enhances polarity compared to the methyl group in (trans)-4-methylcyclohexanamine hydrochloride, likely increasing aqueous solubility .

Aromatic vs. N-Benzyl substitution (as in N-benzylcyclohexylamine hydrochloride) adds bulk and lipophilicity, making it suitable for host-guest chemistry studies .

Synthetic and Stability Considerations

  • Synthesis of this compound may parallel methods for similar compounds, such as alkylation of amines (e.g., KH/MeI-mediated methylation in THF) or hydrogenation of intermediates .
  • The discontinued status of this compound contrasts with the commercial availability of analogs like N-benzylcyclohexylamine hydrochloride, which is stable at -20°C for ≥2 years .

Pharmacological and Catalytic Potential N-Methyl-4-phenylcyclohexan-1-amine hydrochloride (MW 225.76) may serve as a scaffold for central nervous system (CNS) drugs due to its structural similarity to memantine hydrochloride (a known NMDA receptor antagonist; see Fig. 1 in ). N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine hydrochloride demonstrates utility in catalysis, where its branched structure and methoxy group modulate electronic effects in metal-ligand interactions .

Biological Activity

4-Methoxy-N-methylcyclohexan-1-amine hydrochloride, also known by its CAS number 1311315-59-9, is an organic compound with significant potential in medicinal chemistry and pharmacology. This compound features a cyclohexane ring substituted with a methoxy group and an amine group, contributing to its unique biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant research findings.

The molecular formula of this compound is C10_{10}H15_{15}ClN2_2O, with a molar mass of approximately 200.7 g/mol. The compound exists in various forms, including different stereoisomers, which can influence its biological activity.

Research indicates that this compound may interact with specific molecular targets, particularly in neurochemical pathways. Its potential monoamine oxidase inhibitory effects suggest a role in modulating neurotransmitter levels, which could have implications for treating neurological disorders such as depression and anxiety. Additionally, the compound may affect DNA repair mechanisms by binding to apurinic/apyrimidinic (AP) sites, leading to increased DNA strand breaks and apoptosis in cancer cells.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Neuropharmacological Effects : Exhibits potential as a monoamine oxidase inhibitor, influencing neurotransmitter dynamics.
  • Antimicrobial Properties : Some derivatives have shown efficacy against microbial pathogens.
  • Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through DNA damage mechanisms.

In Vitro Studies

A study investigating the cytotoxic effects of various compounds similar to this compound found that certain derivatives exhibited significant potency against Leishmania mexicana amastigotes while showing low toxicity to macrophages. The therapeutic index (TI) values indicated a favorable safety profile for these compounds .

CompoundEC50 (nM)TI
4-Methoxy-N-methylcyclohexan-1-amine52.5 ± 0.71>1000
Trans-4-methoxycyclohexylamine11.1 ± 4.91>19

Case Studies

In clinical settings, compounds with similar structures have been evaluated for their efficacy against various diseases. For instance, the SMART compounds demonstrated significant antitumor activity by inhibiting tubulin polymerization, indicating that similar mechanisms might be exploitable for this compound .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions such as oxidation and substitution reactions. These synthetic pathways are crucial for developing derivatives with enhanced biological activity or specificity.

Q & A

Q. Comparative Advantages :

MethodYieldPurity ControlScalability
O-MethylationModerate (~60-70%)Requires rigorous purificationLab-scale
Imide HydrolysisHigher (~80-85%)Better impurity profilePilot-scale

Optimization of reaction temperature (40-60°C) and pH (6-7) is critical to minimize byproducts like N-oxide derivatives .

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Question
Robust analytical workflows include:

  • HPLC-UV/HRMS : For quantifying impurities (e.g., isomeric byproducts) using EP/Ph. Eur. reference standards .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with methoxy (δ 3.2-3.4 ppm) and methylamine (δ 2.1-2.3 ppm) signals as key markers .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the cyclohexane ring .

Q. Detection Limits :

TechniqueLOD (ppm)Key Application
HPLC-UV0.1Quantifying impurities
HRMS0.01Structural confirmation

How can researchers resolve discrepancies in spectral data (e.g., NMR, MS) when analyzing this compound?

Advanced Research Question
Discrepancies often arise from:

  • Isomeric Impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
  • Solvent Artifacts : Ensure deuterated solvents (e.g., D2_2O for salt forms) are free from proton exchange interference .
  • Method Validation : Cross-validate with certified reference materials (CRMs) and spiked recovery studies (90-110% acceptable range) .

What are the critical factors influencing the stability of this compound under various storage conditions?

Advanced Research Question
Stability is pH- and humidity-dependent:

ConditionDegradation PathwayMitigation Strategy
High Humidity (>60% RH)Hydrolysis of methoxy groupStore in desiccators with silica gel
Light ExposurePhoto-oxidation of amineUse amber glass vials
Elevated Temperature (>25°C)Cyclohexane ring deformationCold storage (2-8°C)

Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life using Arrhenius modeling .

What safety precautions are essential during handling and disposal of this compound?

Basic Research Question

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .
  • Waste Disposal : Neutralize with 1M NaOH before incineration by licensed facilities .

How does the presence of isomeric impurities affect pharmacological activity, and what methods are used to control them?

Advanced Research Question
Isomeric impurities (e.g., cis/trans cyclohexane derivatives) can alter receptor binding affinity.

  • Pharmacological Impact :
    • Cis-Isomer : Higher CNS penetration due to lipid solubility .
    • Trans-Isomer : Reduced activity in vitro (IC50_{50} > 10 μM vs. 2 μM for pure compound) .

Q. Control Methods :

  • Crystallization : Fractional recrystallization in ethanol/water (70:30 v/v) enriches desired isomer .
  • Chromatography : Preparative HPLC with C18 columns (≥99% purity) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methoxy-N-methylcyclohexan-1-amine hydrochloride
Reactant of Route 2
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4-methoxy-N-methylcyclohexan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.